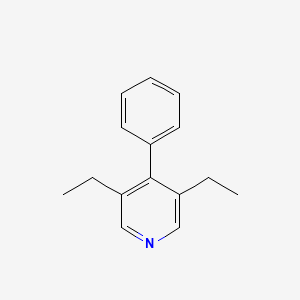
3,5-Diethyl-4-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diethyl-4-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of ethyl and phenyl groups at specific positions on the pyridine ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3,5-diethylpyridine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent and to promote the formation of the desired product.
Another method involves the catalytic hydrogenation of 3,5-diethyl-4-phenylpyridinium salts. This process requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ advanced purification techniques, such as distillation and crystallization, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3,5-Diethyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
3,5-Diethyl-4-phenylpyridine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-Diethyl-4-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-4-phenylpyridine: Similar structure but with methyl groups instead of ethyl groups.
4-Phenylpyridine: Lacks the ethyl substituents at positions 3 and 5.
3,5-Diethylpyridine: Lacks the phenyl substituent at position 4.
Uniqueness
3,5-Diethyl-4-phenylpyridine is unique due to the specific arrangement of ethyl and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
73669-44-0 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC 名称 |
3,5-diethyl-4-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-3-12-10-16-11-13(4-2)15(12)14-8-6-5-7-9-14/h5-11H,3-4H2,1-2H3 |
InChI 键 |
HPPGZEHAQZIFJQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=CC(=C1C2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


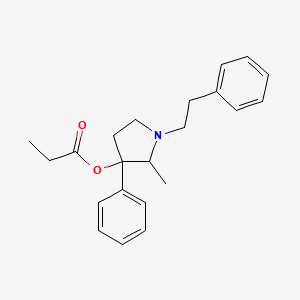

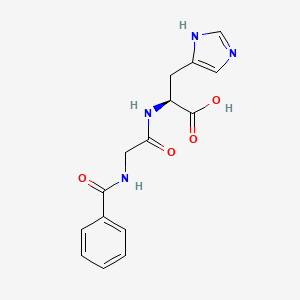

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)



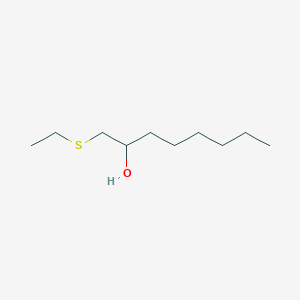
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)

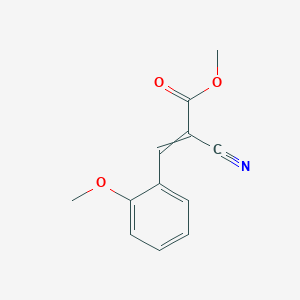
![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
